molecular formula C18H34NiO4 B12650311 Nickel(2+) neononanoate CAS No. 93920-10-6

Nickel(2+) neononanoate

Cat. No.: B12650311
CAS No.: 93920-10-6
M. Wt: 373.2 g/mol
InChI Key: KTILMTJXFBTZPK-UHFFFAOYSA-L
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Description

Nickel(2+) neononanoate is an organometallic compound with the molecular formula C₁₈H₃₄NiO₄. It is also known as nickel(II) neononanoate and has a molecular weight of 373.154 g/mol . This compound is characterized by the presence of nickel in the +2 oxidation state, coordinated with neononanoate ligands. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(2+) neononanoate can be synthesized through the reaction of nickel(II) salts with neononanoic acid. One common method involves the reaction of nickel(II) acetate with neononanoic acid in an organic solvent under reflux conditions. The reaction typically proceeds as follows: [ \text{Ni(CH}_3\text{COO)}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ni(C}9\text{H}{19}\text{COO)}_2 + 2 \text{CH}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the controlled addition of neononanoic acid to a solution of nickel(II) acetate under continuous stirring. The reaction mixture is then heated to promote the formation of the desired product. After the reaction is complete, the product is purified through filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Nickel(2+) neononanoate undergoes various chemical reactions, including:

    Oxidation: Nickel(2+) can be oxidized to nickel(III) under specific conditions.

    Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents such as hydrogen gas.

    Substitution: The neononanoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as bromine can oxidize nickel(2+) to nickel(III).

    Reduction: Hydrogen gas or sodium borohydride can reduce nickel(2+) to metallic nickel.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.

Major Products Formed

    Oxidation: Nickel(III) compounds.

    Reduction: Metallic nickel.

    Substitution: Nickel complexes with different ligands.

Scientific Research Applications

Nickel(2+) neononanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of nickel(2+) neononanoate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, nickel(2+) can act as a cofactor for enzymes, facilitating catalytic reactions. The compound’s ability to undergo oxidation and reduction makes it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Nickel(2+) neononanoate can be compared with other nickel(II) carboxylates, such as nickel(II) acetate and nickel(II) formate. While all these compounds contain nickel in the +2 oxidation state, their chemical properties and applications differ based on the nature of the carboxylate ligands. This compound is unique due to its specific neononanoate ligands, which impart distinct solubility and reactivity characteristics .

List of Similar Compounds

  • Nickel(II) acetate
  • Nickel(II) formate
  • Nickel(II) oxalate
  • Nickel(II) citrate

Properties

CAS No.

93920-10-6

Molecular Formula

C18H34NiO4

Molecular Weight

373.2 g/mol

IUPAC Name

6,6-dimethylheptanoate;nickel(2+)

InChI

InChI=1S/2C9H18O2.Ni/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2

InChI Key

KTILMTJXFBTZPK-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ni+2]

Origin of Product

United States

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